![molecular formula C9H15N3O4S B11996564 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole CAS No. 19390-40-0](/img/structure/B11996564.png)
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound with the molecular formula C9H15N3O4S. This compound features a nitroimidazole core, which is known for its diverse applications in medicinal chemistry, particularly in antimicrobial and antiparasitic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole typically involves the following steps:
Nitration of Imidazole: The starting material, 2-methylimidazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitroimidazole is then alkylated with 2-bromoethyl isopropyl sulfone under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-amino-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiparasitic properties, similar to other nitroimidazole derivatives.
Biological Research: Used as a probe to study enzyme mechanisms, particularly those involving nitroreductases.
Industrial Applications: Potential use in the synthesis of more complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which can then interact with biological macromolecules. This interaction can lead to the disruption of DNA synthesis and repair in microorganisms, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Secnidazole: Known for its single-dose treatment regimen for certain infections.
Uniqueness
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole is unique due to its specific functional groups, which may confer distinct reactivity and biological activity compared to other nitroimidazoles. Its isopropylsulfonyl group, in particular, could influence its solubility, stability, and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
Properties
CAS No. |
19390-40-0 |
|---|---|
Molecular Formula |
C9H15N3O4S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-methyl-5-nitro-1-(2-propan-2-ylsulfonylethyl)imidazole |
InChI |
InChI=1S/C9H15N3O4S/c1-7(2)17(15,16)5-4-11-8(3)10-6-9(11)12(13)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
SECSZAYIMYXQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCS(=O)(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)

![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
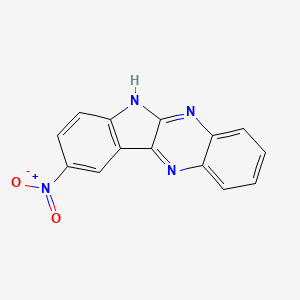
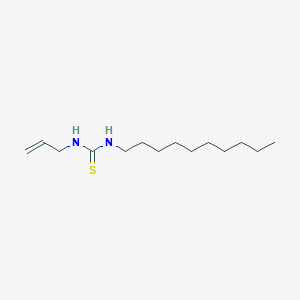
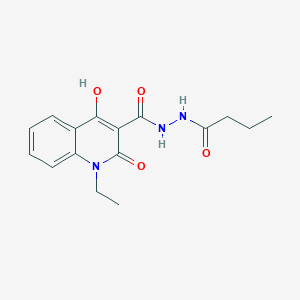
![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)
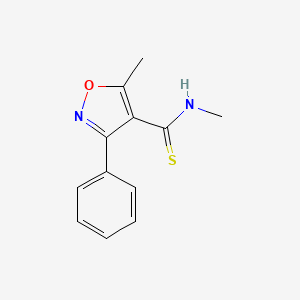

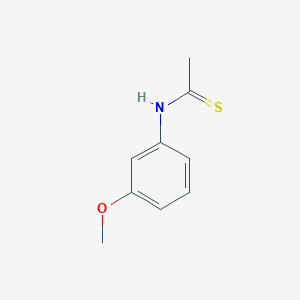

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
